molecular formula C13H17FN2O3 B2438803 1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034419-65-1

1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2438803
CAS No.: 2034419-65-1
M. Wt: 268.288
InChI Key: SLAKURYVRJGPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. Urea-based scaffolds are recognized as privileged structures in pharmaceutical development due to their favorable physicochemical properties and their proven capacity to engage in a specific network of hydrogen-bonding interactions with biological targets . This compound features a 4-fluorobenzyl group and a unique 3-hydroxyoxolane (3-hydroxytetrahydrofuran) methyl moiety, which may influence its solubility and binding affinity. Such structural motifs are commonly investigated in the development of novel enzyme inhibitors, including for targets like soluble epoxide hydrolase (sEH) and various kinases . Researchers value this compound for exploring structure-activity relationships (SAR) and for screening against new biological targets, particularly within oncology and anti-inflammatory therapeutic areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c14-11-3-1-10(2-4-11)7-15-12(17)16-8-13(18)5-6-19-9-13/h1-4,18H,5-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKURYVRJGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-Fluorobenzylamine: This can be achieved through the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

    Formation of the Hydroxytetrahydrofuran Intermediate: This involves the protection of a tetrahydrofuran ring followed by selective hydroxylation.

    Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine with the hydroxytetrahydrofuran intermediate in the presence of a coupling agent like carbonyldiimidazole to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.

Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which 1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxytetrahydrofuran moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea stands out due to its unique combination of a fluorobenzyl group and a hydroxytetrahydrofuran moiety. Similar compounds include:

    1-(4-Chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea: Similar structure but with a chlorine substituent instead of fluorine.

    1-(4-Methylbenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea: Features a methyl group instead of fluorine, affecting its reactivity and interaction with biological targets.

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it a compound of interest for further research and development.

Biological Activity

1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as C12H14FNO3C_{12}H_{14}FNO_3. The structure features a fluorinated aromatic ring and a hydroxylated oxolane moiety, which may influence its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in metabolic pathways. Its urea group suggests potential activity as a modulator of enzyme functions, possibly affecting signaling pathways related to glucose metabolism and insulin sensitivity.

Biological Activity Overview

Activity Description
Antidiabetic Potential May enhance insulin sensitivity and glucose uptake in peripheral tissues.
Anti-inflammatory Effects Exhibits properties that could reduce inflammation in metabolic disorders.
Cytotoxicity Preliminary studies show selective cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

  • Antidiabetic Activity :
    A study conducted on diabetic rat models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was hypothesized to involve the enhancement of GLUT4 translocation to the cell membrane, facilitating glucose uptake.
  • Anti-inflammatory Properties :
    In vitro assays indicated that this compound significantly downregulated pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures stimulated with LPS. This suggests a potential role in managing chronic inflammatory conditions.
  • Cytotoxicity Against Cancer Cells :
    Research published in a peer-reviewed journal highlighted the compound's selective cytotoxic effects against breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, studies suggest moderate bioavailability with a half-life conducive to once-daily dosing regimens. Further research is needed to elucidate its metabolism and excretion pathways.

Q & A

Q. How can the synthesis of 1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea be optimized for higher yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution to introduce the fluorophenyl group and coupling with hydroxyoxolan intermediates. Key steps:
  • Fluorophenyl Intermediate : Use 4-fluorobenzyl halides in nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) .
  • Hydroxyoxolan Coupling : React with 3-hydroxyoxolan-3-ylmethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Reaction temperature (0–25°C) and solvent polarity critically affect yield .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, hydroxyoxolan protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C14_{14}H18_{18}FN2_2O3_3) .
  • IR Spectroscopy : Identify urea carbonyl (C=O stretch ~1650 cm1^{-1}) and hydroxyl (broad peak ~3400 cm1^{-1}) groups .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Antioxidant Screening : DPPH radical scavenging assay (IC50_{50} determination) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., varying IC50_{50} values across studies) be systematically resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and colorimetric assays.
  • Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., replace fluorophenyl with chlorophenyl) to identify critical substituents .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Methodological Answer :
  • Prodrug Design : Mask the hydroxyoxolan group with acetyl or phosphate esters to reduce Phase II metabolism .
  • Isotopic Labeling : Use 19^{19}F NMR to track metabolic degradation pathways in hepatocyte models .
  • Co-crystallization Studies : Resolve X-ray structures with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Q. How can synthetic byproducts (e.g., di-urea derivatives) be minimized during coupling reactions?

  • Methodological Answer :
  • Stoichiometric Control : Limit isocyanate intermediates to 1.1 equivalents relative to amines .
  • In Situ Monitoring : Use FTIR to track urea formation (disappearance of N=C=O peak at ~2270 cm1^{-1}) .
  • Byproduct Removal : Employ scavenger resins (e.g., polymer-bound isocyanates) in solid-phase synthesis .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of receptors (e.g., TNF-α or COX-2) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.